molecular formula C25H22O2Si B14332635 (Benzylperoxy)(triphenyl)silane CAS No. 96663-17-1

(Benzylperoxy)(triphenyl)silane

Katalognummer: B14332635
CAS-Nummer: 96663-17-1
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: HPNPPXZSTOWQCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Benzylperoxy)(triphenyl)silane is an organosilicon compound that features a benzylperoxy group and three phenyl groups attached to a silicon atom

Vorbereitungsmethoden

The synthesis of (Benzylperoxy)(triphenyl)silane typically involves the reaction of triphenylsilane with benzyl hydroperoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.

Analyse Chemischer Reaktionen

(Benzylperoxy)(triphenyl)silane undergoes several types of chemical reactions, including:

    Oxidation: The benzylperoxy group can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced under specific conditions, often using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Benzylperoxy)(triphenyl)silane has several applications in scientific research:

    Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of silicon-based biomolecules.

    Medicine: Research is ongoing into the potential medical applications of this compound, including its use in drug delivery systems.

    Industry: The compound is used in the production of advanced materials, such as silicon-based polymers and coatings.

Wirkmechanismus

The mechanism by which (Benzylperoxy)(triphenyl)silane exerts its effects involves the interaction of the benzylperoxy group with various molecular targets. The silicon atom plays a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved in its mechanism of action are complex and depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

(Benzylperoxy)(triphenyl)silane can be compared to other organosilicon compounds, such as:

    Triphenylsilane: Similar in structure but lacks the benzylperoxy group, making it less reactive in certain types of reactions.

    Phenylsilane: Contains only one phenyl group and is less complex in structure.

    Triethoxysilane: Features ethoxy groups instead of phenyl groups, leading to different reactivity and applications. The uniqueness of this compound lies in its combination of a benzylperoxy group with three phenyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

96663-17-1

Molekularformel

C25H22O2Si

Molekulargewicht

382.5 g/mol

IUPAC-Name

benzylperoxy(triphenyl)silane

InChI

InChI=1S/C25H22O2Si/c1-5-13-22(14-6-1)21-26-27-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI-Schlüssel

HPNPPXZSTOWQCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.